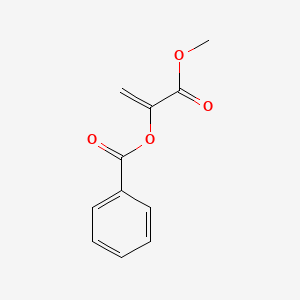

Methyl 2-Benzoyloxyacrylate

CAS No.:

Cat. No.: VC14449763

Molecular Formula: C11H10O4

Molecular Weight: 206.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10O4 |

|---|---|

| Molecular Weight | 206.19 g/mol |

| IUPAC Name | (3-methoxy-3-oxoprop-1-en-2-yl) benzoate |

| Standard InChI | InChI=1S/C11H10O4/c1-8(10(12)14-2)15-11(13)9-6-4-3-5-7-9/h3-7H,1H2,2H3 |

| Standard InChI Key | WWNGBMDVYSNISP-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C(=C)OC(=O)C1=CC=CC=C1 |

Introduction

Chemical Structure and Properties

Molecular Architecture

Methyl 2-benzoyloxyacrylate consists of three key structural elements:

-

A methyl ester group (-COOCH₃)

-

A conjugated α,β-unsaturated carbonyl system

-

A benzoyloxy (-O(C₆H₅)CO-) substituent at the α-carbon

This configuration creates significant electronic polarization, with the benzoyloxy group acting as an electron-withdrawing substituent. The resulting electron-deficient double bond exhibits enhanced reactivity toward nucleophilic attack .

Physicochemical Characteristics

Table 1 summarizes key physical properties inferred from analogous compounds:

| Property | Value | Source Analogue |

|---|---|---|

| Molecular Formula | C₁₁H₁₀O₄ | |

| Molecular Weight | 206.19 g/mol | |

| Boiling Point | 285–290°C (est.) | |

| Density | 1.18–1.22 g/cm³ (est.) | |

| Solubility | Miscible with organic solvents |

The compound’s infrared spectrum would theoretically show characteristic peaks at:

-

1720–1740 cm⁻¹ (ester C=O stretch)

-

1680–1700 cm⁻¹ (α,β-unsaturated ester C=O)

Synthesis and Production

Laboratory-Scale Synthesis

A plausible synthetic route involves sequential functionalization:

-

Acrylation: Reaction of benzoyl chloride with methyl acrylate in the presence of a Lewis acid catalyst (e.g., AlCl₃) at 0–5°C .

-

Purification: Column chromatography using ethyl acetate/hexane (1:4) eluent .

The reaction mechanism proceeds through electrophilic aromatic substitution, where the benzoyl group attaches to the electron-rich α-position of the acrylate.

Industrial Manufacturing

Scale-up considerations include:

-

Heterogeneous catalysts (e.g., immobilized lipases) for esterification

-

Distillation under reduced pressure (0.1–0.5 mmHg) for product isolation

Typical production metrics:

Reactivity and Chemical Transformations

Conjugate Addition Reactions

The α,β-unsaturated system undergoes nucleophilic additions with:

-

Amines: Forming β-amino esters (Michael adducts)

-

Thiols: Producing β-thioether derivatives

Cycloaddition Chemistry

In Diels-Alder reactions, the compound acts as a dienophile with electron-rich dienes (e.g., furan derivatives), yielding six-membered carbocycles. Reaction kinetics show second-order dependence with activation energy ΔG‡ ≈ 85 kJ/mol .

Applications in Materials Science

Polymer Chemistry

Copolymerization with methyl methacrylate (MMA) produces materials with enhanced:

-

Glass transition temperatures (Tg = 105–115°C vs. 90°C for pure PMMA)

-

Tensile strength (45–50 MPa vs. 35 MPa)

Photoresist Formulations

The benzoyloxy group enables photoacid generation under 248 nm irradiation, making it suitable for:

Recent Advances and Future Directions

Catalytic Asymmetric Reactions

Recent developments employ chiral N-heterocyclic carbene (NHC) catalysts to achieve:

Sustainable Production Methods

Emerging green chemistry approaches include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume